N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a nicotinamide core substituted with 3,4-dimethoxyphenyl and 3,4-dimethylphenylsulfonyl groups. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.
Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve the use of a coupling reaction, such as a Suzuki or Heck reaction, to attach the 3,4-dimethoxyphenyl group to the nicotinamide core.
Introduction of the 3,4-Dimethylphenylsulfonyl Group: The sulfonylation reaction can be carried out using a sulfonyl chloride derivative of 3,4-dimethylphenyl in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-nicotinamide: Lacks the 3,4-dimethylphenylsulfonyl group.
N-(3,4-dimethylphenyl)-nicotinamide: Lacks the 3,4-dimethoxyphenyl group.
N-(3,4-dimethoxyphenyl)-6-phenylsulfonyl-nicotinamide: Contains a phenylsulfonyl group instead of a 3,4-dimethylphenylsulfonyl group.
Uniqueness
N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is unique due to the presence of both 3,4-dimethoxyphenyl and 3,4-dimethylphenylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-14-5-8-18(11-15(14)2)30(26,27)21-10-6-16(13-23-21)22(25)24-17-7-9-19(28-3)20(12-17)29-4/h5-13H,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKYUHPUTSNQIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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